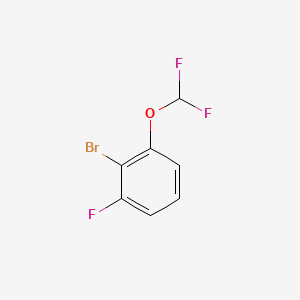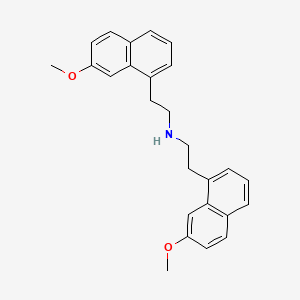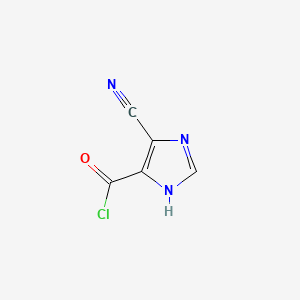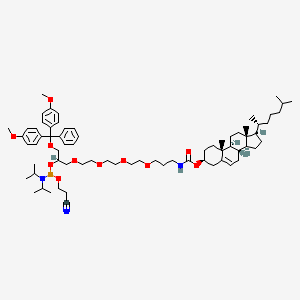
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, also referred to as 2-Br-1-DMF-3-FB, is a fluorinated organic compound that has a wide range of applications in the scientific world. It is used in the synthesis of other compounds, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are important to consider when conducting laboratory experiments.
Scientific Research Applications
Synthesis and Catalysis
Organic Syntheses : The detailed synthetic pathways involving bromo-fluorobenzenes illustrate their role as intermediates in the preparation of complex organic molecules. For instance, 1-Bromo-2-fluorobenzene serves as a key intermediate in various synthetic routes, highlighting the importance of bromo-fluorobenzenes in organic chemistry (Rutherford & Redmond, 2003)(source).
Photodissociation Studies : The ultraviolet photodissociation of bromo-fluorobenzenes has been explored, providing insights into the energy distribution and mechanisms of photofragmentation, a process relevant for understanding chemical reactions initiated by light (Gu et al., 2001)(source).
Organometallic Chemistry and Catalysis : Research has shown that partially fluorinated benzenes, including compounds similar to 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene, are used as solvents and ligands in organometallic chemistry and transition-metal-based catalysis. These compounds' fluorine substituents impact their binding strength and reactivity with metal centers, offering a versatile toolkit for catalytic applications (Pike, Crimmin, & Chaplin, 2017)(source).
Material Science
- Liquid Crystal Synthesis : Bromo-fluorobenzenes are utilized in synthesizing liquid crystal compounds, indicating their role in developing materials with specific optical properties. Such applications underscore the versatility of bromo-fluorobenzenes in materials science, particularly in enhancing the performance of liquid crystal displays (De-y, 2013)(source).
properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSAMTLMVHEJLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)

![3,4-Dihydro-2,5,7,8-tetramethyl-2-[2-(4-benzyl-1-piperazinyl)ethyl]-2H-1-benzopyran-6-ol](/img/structure/B569504.png)
![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)


![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)
![1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone](/img/structure/B569514.png)